(E)-4-(2-Methoxyphenyl)-4-oxo-2-butenoic acid
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Overview
Description
(E)-4-(2-Methoxyphenyl)-4-oxo-2-butenoic acid is an organic compound characterized by the presence of a methoxyphenyl group attached to a butenoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (E)-4-(2-Methoxyphenyl)-4-oxo-2-butenoic acid typically involves the use of a linker mode approach under reflux conditions. The structure of the compound is established through spectroscopic analysis, including UV-Vis, FT-IR, HRMS, 1D, and 2D NMR .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves the use of organic synthesis techniques that can be scaled up for larger production. The use of environmentally benign reagents and conditions is often preferred to ensure sustainability and safety.
Chemical Reactions Analysis
Types of Reactions: (E)-4-(2-Methoxyphenyl)-4-oxo-2-butenoic acid can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group in the compound with another.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary but often involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
(E)-4-(2-Methoxyphenyl)-4-oxo-2-butenoic acid has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit specific molecular targets.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other compounds .
Mechanism of Action
The mechanism of action of (E)-4-(2-Methoxyphenyl)-4-oxo-2-butenoic acid involves its interaction with specific molecular targets. For example, it has been shown to exhibit cytotoxic activity against breast cancer cells through the inhibition of estrogen receptor alpha (ERα). This interaction prevents the proliferation of cancer cells and induces apoptosis .
Comparison with Similar Compounds
(E)-4-(3-(3-(4-Methoxyphenyl)acryloyl)phenoxy)butyl 2-Hydroxybenzoate: A hybrid compound with similar structural features and potential anticancer activity.
2-(2-(4-Methoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-3-yl)acetic Acid: Another compound with a methoxyphenyl group, used in various biological applications.
Uniqueness: (E)-4-(2-Methoxyphenyl)-4-oxo-2-butenoic acid is unique due to its specific structural configuration and the presence of the methoxyphenyl group, which contributes to its distinct chemical and biological properties. Its ability to inhibit ERα and its potential as an anticancer agent further distinguish it from other similar compounds.
Properties
CAS No. |
113485-42-0 |
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Molecular Formula |
C11H10O4 |
Molecular Weight |
206.19 g/mol |
IUPAC Name |
(E)-4-(2-methoxyphenyl)-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C11H10O4/c1-15-10-5-3-2-4-8(10)9(12)6-7-11(13)14/h2-7H,1H3,(H,13,14)/b7-6+ |
InChI Key |
UJSUZYNQPVWDCA-VOTSOKGWSA-N |
Isomeric SMILES |
COC1=CC=CC=C1C(=O)/C=C/C(=O)O |
Canonical SMILES |
COC1=CC=CC=C1C(=O)C=CC(=O)O |
Origin of Product |
United States |
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